

# spectroscopic data (NMR, IR, MS) of 2-Amino-6-chloropurine

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## Compound of Interest

Compound Name: 2-Amino-6-chloropurine

Cat. No.: B014584

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## An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-6-chloropurine

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-chloropurine**, a substituted purine derivative of significant interest in chemical and pharmaceutical research. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Amino-6-chloropurine**.

### Nuclear Magnetic Resonance (NMR) Data

#### <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.112	Singlet	H8
6.97	Singlet	NH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>, Reference: TMS[1][2]

### <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
159.741	C6
155.266	C2
153.62	C4
142.45	C8
123.12	C5

Solvent: DMSO-d<sub>6</sub>, Reference: TMS[1][2]

### Infrared (IR) Spectroscopy Data

The FT-IR spectrum of **2-Amino-6-chloropurine** was recorded in the region of 4000-400 cm<sup>-1</sup>. [3] Key vibrational modes are associated with the tautomeric forms of the purine.[3]

Wavenumber (cm <sup>-1</sup> )	Assignment
3500-3100	N-H stretching vibrations (amine and purine ring)
1650-1550	C=N and C=C stretching vibrations of the purine ring
1300-1000	C-N stretching vibrations
800-600	C-Cl stretching vibration

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides insights into the molecular weight and fragmentation pattern of the compound.

m/z	Ion
169	[M] <sup>+</sup>
134	[M-Cl] <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[4]

## Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were obtained on a JEOL-DELTA2 500 model spectrometer operating at a frequency of 500 MHz.[2] The sample was prepared by dissolving approximately 100 mM of **2-Amino-6-chloropurine** in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).[1] Tetramethylsilane (TMS) was used as an internal reference for chemical shifts.[2] The experiments were conducted at a temperature of 298K.[1]

### Infrared (IR) Spectroscopy

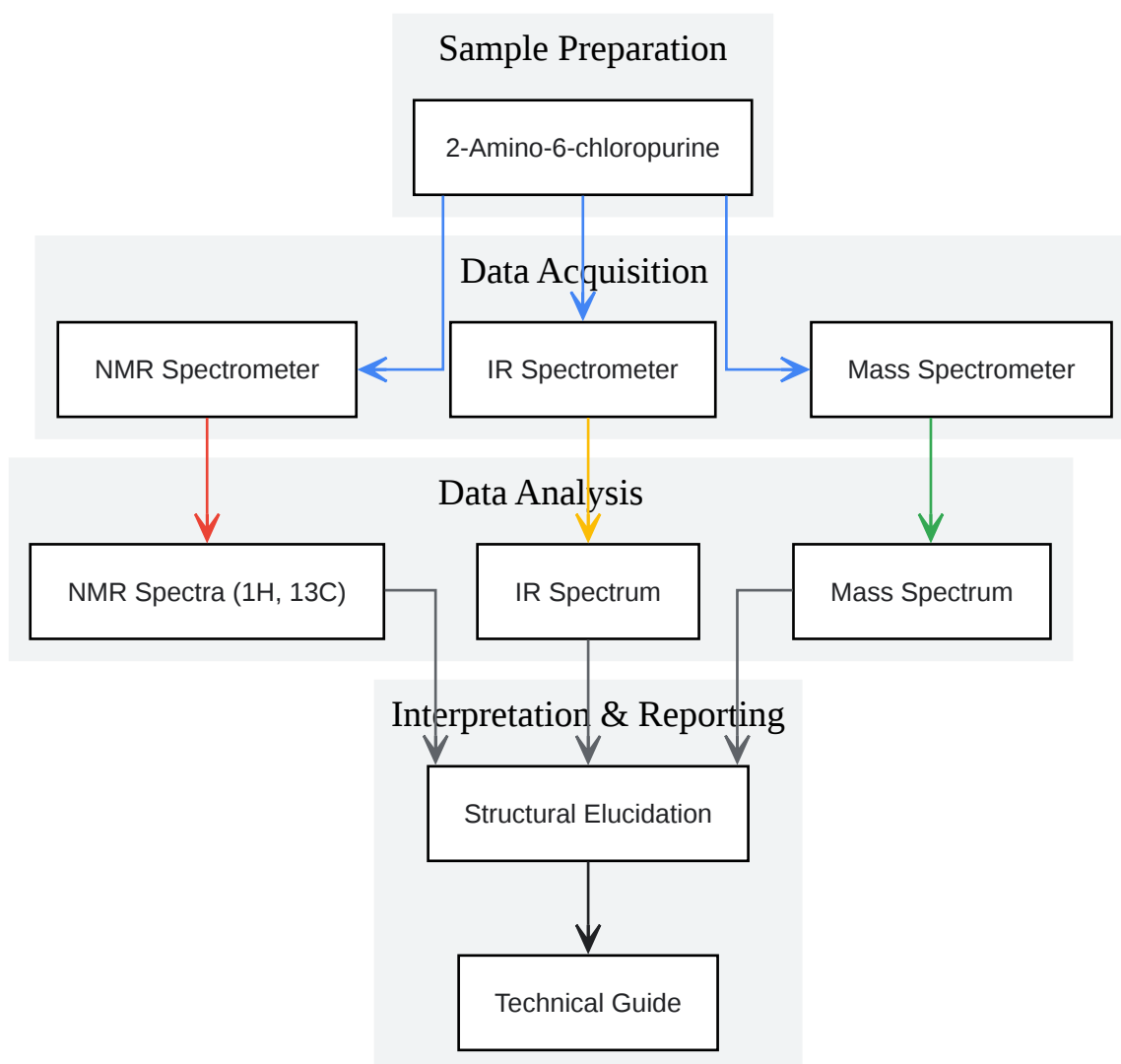
Infrared spectra were recorded on a Perkin-Elmer Model 1320 spectrometer.[2] The sample was prepared as a KBr disk.[2] The spectra were obtained in the range of 400–4000 cm<sup>-1</sup>. [2]

### Mass Spectrometry (MS)

High-resolution mass spectra were acquired using a WATERS HAB 213 machine with Electrospray Ionization (ESI+) in positive mode.[2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used to analyze the compound.[4]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-6-chloropurine**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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